N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonamido)benzamide
Description
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonamido)benzamide is a benzamide derivative featuring a benzothiazole core and a sulfonamide substituent. The compound’s structure includes a 6-methylbenzothiazole group linked to a phenyl ring, which is further substituted with a benzamide moiety bearing a 4-methylbenzenesulfonamido group. This hybrid structure combines aromatic, sulfonamide, and benzothiazole functionalities, making it relevant for applications in medicinal chemistry, particularly in targeting enzymes or receptors where these motifs play a role in binding interactions .
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O3S2/c1-18-7-14-22(15-8-18)36(33,34)31-24-6-4-3-5-23(24)27(32)29-21-12-10-20(11-13-21)28-30-25-16-9-19(2)17-26(25)35-28/h3-17,31H,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXHJKKSNPQOSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonamido)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the phenyl group and the sulfonamide linkage. Common reagents used in these reactions include thionyl chloride, aniline derivatives, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonamido)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its pharmacological properties, particularly as an antimicrobial , anticancer , and anti-inflammatory agent.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various microbial strains. For instance, it has shown significant activity against Mycobacterium tuberculosis, with in vitro tests demonstrating that certain derivatives could enhance the efficacy of existing treatments by up to 50-fold compared to standard therapies. The compound’s mechanism of action involves inhibiting specific enzymes crucial for microbial survival.
Anticancer Potential
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonamido)benzamide has been evaluated for its anticancer properties. Research indicates that it may inhibit the growth of various cancer cell lines, including colorectal carcinoma. The compound's structural features allow it to interact with molecular targets involved in cancer proliferation, potentially leading to apoptosis in malignant cells .
Biological Research
In biological studies, this compound is explored for its role as an enzyme inhibitor and receptor modulator .
Enzyme Inhibition
The compound has been tested for its ability to inhibit key enzymes such as dihydrofolate reductase (DHFR), which is vital for purine synthesis in cells. Inhibiting DHFR can lead to reduced proliferation of cancerous cells and pathogens . Other studies have focused on its inhibitory potential against α-glucosidase and acetylcholinesterase, suggesting therapeutic applications in diabetes management and neurodegenerative diseases .
Industrial Applications
Beyond medicinal uses, this compound is also being investigated for its potential in the development of new materials and chemical processes. Its unique chemical structure allows it to serve as a building block for synthesizing more complex molecules used in various industrial applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonamido)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could modulate oxidative stress pathways by interacting with antioxidant enzymes or influence inflammatory responses by targeting cytokine receptors.
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogues
Key Observations :
- The target compound’s sulfonamido group distinguishes it from analogues with alkoxy (e.g., 3-methylbutoxy in ) or simple acetamide substituents (e.g., ).
- Compounds like and share sulfonamide groups but differ in benzothiazole substitution (e.g., dihydrobenzothiazole in vs. methoxybenzothiazole in ).
Comparison :
- The target compound’s synthesis likely parallels methods in , where hydrazide intermediates and nucleophilic substitutions are employed. However, the presence of a sulfonamido group may require additional protection/deprotection steps compared to alkoxy-substituted analogues .
- In contrast, sulfonamide derivatives like use straightforward sulfonylation, avoiding multi-step cyclization .
Spectral Characteristics
Table 3: IR and NMR Spectral Data
Key Findings :
Table 4: Calculated and Experimental Properties
Biological Activity
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonamido)benzamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant research findings and case studies.
Chemical Structure
The compound features a benzothiazole moiety linked to a phenyl group and a sulfonamide functional group. Its molecular formula is , with a molecular weight of 344.43 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Benzothiazole Ring : This can be achieved through the reaction of 2-mercaptoaniline with appropriate reagents.
- Coupling Reactions : The introduction of the phenyl group often utilizes palladium-catalyzed cross-coupling techniques.
- Sulfonamide Formation : The final step involves the reaction with sulfonyl chlorides to yield the sulfonamide group.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated its ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
The mechanism by which this compound exerts its biological effects includes:
- Inhibition of Tyrosine Kinases : The compound has been shown to inhibit tyrosine kinase activity, which is crucial for various cellular processes including proliferation and survival.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells, contributing to its anticancer efficacy.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the table below:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Cancer Cell Lines : In vitro studies on various cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers.
- Inflammation Models : In animal models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential use in inflammatory diseases.
Q & A
Basic: What are the standard synthetic routes for preparing N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonamido)benzamide?
The synthesis typically involves multi-step coupling reactions. A common approach includes:
- Step 1: Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with substituted benzaldehydes under acidic conditions (e.g., polyphosphoric acid) .
- Step 2: Sulfonamide coupling: Reacting the benzothiazole intermediate with 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) or dimethylformamide (DMF), using a base like triethylamine to scavenge HCl .
- Step 3: Final amidation via EDC/HOBt-mediated coupling of the sulfonamide intermediate with a benzamide precursor .
Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Reaction progress is monitored via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .
Basic: How is the compound structurally characterized to confirm purity and identity?
Key analytical methods include:
- NMR spectroscopy: H and C NMR verify substituent integration and chemical shifts (e.g., benzothiazole protons at δ 7.8–8.2 ppm; sulfonamide protons at δ 2.4 ppm for methyl groups) .
- High-resolution mass spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H] calculated for CHNOS: 514.1198) .
- X-ray crystallography: SHELX software refines crystal structures to confirm stereochemistry and packing motifs .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC50_{50}50 variability)?
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Orthogonal assays: Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to distinguish direct target engagement from off-target effects .
- Purity validation: Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to rule out synthetic byproducts .
- Computational validation: Molecular docking (AutoDock Vina) predicts binding modes to explain activity variations caused by minor structural modifications (e.g., methyl vs. ethyl substituents) .
Advanced: What experimental designs are optimal for establishing structure-activity relationships (SAR) in benzothiazole-sulfonamide hybrids?
A systematic SAR approach includes:
- Core modifications: Replace benzothiazole with oxazole or thiadiazole to assess heterocycle dependence .
- Substituent scanning: Introduce electron-withdrawing (e.g., -NO) or donating (-OCH) groups at the phenyl ring to correlate electronic effects with activity .
- Pharmacophore mapping: Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding with sulfonamide oxygen) .
- In vivo correlation: Pair in vitro IC data with pharmacokinetic studies (e.g., plasma half-life in rodent models) to prioritize lead compounds .
Advanced: How can researchers address poor aqueous solubility during formulation for in vivo studies?
Strategies to enhance solubility:
- Salt formation: React the sulfonamide with sodium bicarbonate to form a water-soluble sodium salt .
- Co-solvent systems: Use PEG-400/water (1:1) or cyclodextrin-based formulations .
- Prodrug design: Introduce hydrolyzable groups (e.g., acetyl) at the benzamide moiety to improve bioavailability .
- Nanoformulation: Encapsulate in PLGA nanoparticles (100–200 nm, dynamic light scattering) for sustained release .
Advanced: What computational methods are effective for predicting off-target interactions of this compound?
- Proteome-wide docking: Use SwissTargetPrediction or SEAware to identify potential off-target kinases or GPCRs .
- ADMET prediction: QikProp (Schrödinger) estimates blood-brain barrier penetration and CYP450 inhibition risks .
- Machine learning: Train random forest models on ChEMBL bioactivity data to flag toxicophores (e.g., reactive sulfonamide metabolites) .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
- Chemical proteomics: Use immobilized compound beads for pull-down assays coupled with LC-MS/MS to identify binding proteins .
- CRISPR-Cas9 knockouts: Target putative pathways (e.g., PI3K/AKT) in cell lines to confirm on-target effects .
- Metabolomic profiling: LC-MS-based untargeted metabolomics reveals pathway perturbations (e.g., TCA cycle inhibition) .
Advanced: What strategies optimize enantiomeric purity in asymmetric synthesis of related derivatives?
- Chiral auxiliaries: Use Evans’ oxazolidinones to control stereochemistry during benzamide coupling .
- Catalytic asymmetric synthesis: Employ Jacobsen’s thiourea catalysts for sulfonamide formation with >90% ee .
- Chiral HPLC: Separate enantiomers using a Chiralpak AD-H column (heptane/ethanol, 85:15) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
